Ammonium glycyrrhizate

Catalog No.
S529056
CAS No.
53956-04-0
M.F
C42H71N3O16
M. Wt
874 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium glycyrrhizate

CAS Number

53956-04-0

Product Name

Ammonium glycyrrhizate

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane

Molecular Formula

C42H71N3O16

Molecular Weight

874 g/mol

InChI

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1

InChI Key

ILRKKHJEINIICQ-YLBMWBJISA-N

SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N

Solubility

Soluble in DMSO

Synonyms

(+)-Glycyram; 18β-Glycyrrhizic acid monoammonium salt; Ammonium glycyrrhizate; Ammonium glycyrrhizinate; Glycamil; Glycymin; Glycyron ammonium salt; Glycyron monoammonium salt; Glycyrram; Glycyrrhizic acid ammonium salt; Glycyrrhizic acid monoammonium salt; Glycyrrhizin ammonium salt; Glycyrrhizin monoammonium salt; Magnasweet; Monoammonium 18β-glycyrrhizinate; Monoammonium glycyrrhizate; Monoammonium glycyrrhizinate; NSC 2800; NSC 35348.

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+]

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+]

Description

The exact mass of the compound Ammonium glycyrrhizate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35348. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-Inflammatory Properties:

  • AG exhibits anti-inflammatory effects. Studies have explored co-encapsulation of AG with other bioactive compounds, like bergamot essential oil, in deformable nanocarriers to enhance topical anti-inflammatory therapies. )]

Safety and Toxicity Research:

  • Research has been conducted to assess the safety profile of AG. Studies investigating its acute and subacute toxicity suggest it may be relatively non-toxic at recommended doses. However, higher doses can lead to changes in enzyme activity and liver function in animal models. ]

Teratogenicity Studies:

  • Teratogenicity refers to the potential for a substance to cause birth defects. Studies have investigated the potential teratogenic effects of AG in rats. While no significant increase in malformations was observed, a slight increase in embryo death and external hemorrhages were reported. ]

Additional Considerations:

  • The European Food Safety Authority (EFSA) has established a tolerable daily intake (TDI) for AG. Consuming licorice or licorice-containing products exceeding the TDI can potentially lead to adverse effects. Source: European Commission (.europa.eu):

AG is a salt formed by combining glycyrrhizic acid, the main sweet compound in licorice, with ammonium []. It is a water-soluble compound commonly used in its purified form, monoammonium glycyrrhizinate.


Molecular Structure Analysis

The structure of AG is complex, containing a steroid backbone linked to several sugar molecules and an ammonium group []. This structure gives it amphiphilic properties, meaning it has both water-soluble and fat-soluble regions.


Chemical Reactions Analysis

The specific reactions involving AG in its natural state are not extensively studied. However, research has been conducted on its hydrolysis (breakdown by water) into glycyrrhizinic acid and ammonia [].


Physical And Chemical Properties Analysis

  • Melting point: Not readily available.
  • Boiling point: Decomposes before boiling.
  • Solubility: Soluble in water, slightly soluble in alcohol, insoluble in most organic solvents.
  • Stability: Relatively stable in aqueous solutions at acidic and neutral pH. Can decompose under alkaline conditions.

AG exhibits various potential mechanisms of action depending on the context. Here are two examples:

  • Anti-inflammatory activity: AG may mimic the anti-inflammatory effects of corticosteroids without the same side effects []. The mechanism is still under investigation, but it might involve inhibiting enzymes involved in inflammation [].

AG is generally considered safe for topical use in cosmetics []. However, high oral intake can lead to side effects like high blood pressure and low potassium levels.

Purity

>95% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3VRD35U26C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 96 of 105 companies (only ~ 8.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
HSD11B1 [HSA:3290] [KO:K15680]

Other CAS

53956-04-0

Wikipedia

Ammonium glycyrrhizate

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Skin conditioning

General Manufacturing Information

.alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
1: Cosmetic Ingredient Review Expert Panel. Final report on the safety assessment of Glycyrrhetinic Acid, Potassium Glycyrrhetinate, Disodium Succinoyl Glycyrrhetinate, Glyceryl Glycyrrhetinate, Glycyrrhetinyl Stearate, Stearyl Glycyrrhetinate, Glycyrrhizic Acid, Ammonium Glycyrrhizate, Dipotassium Glycyrrhizate, Disodium Glycyrrhizate, Trisodium Glycyrrhizate, Methyl Glycyrrhizate, and Potassium Glycyrrhizinate. Int J Toxicol. 2007;26 Suppl 2:79-112. Review. PubMed PMID: 17613133.
2: Wojciechowski K, Orczyk M, Gutberlet T, Geue T. Complexation of phospholipids and cholesterol by triterpenic saponins in bulk and in monolayers. Biochim Biophys Acta. 2016 Feb;1858(2):363-73. doi: 10.1016/j.bbamem.2015.12.001. Epub 2015 Dec 2. PubMed PMID: 26654784.

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